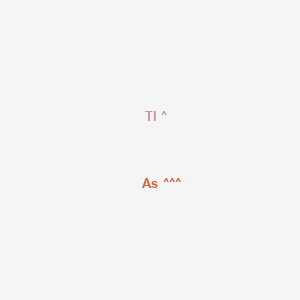

Arsenic;thallium

Vue d'ensemble

Description

Arsenic and thallium are two of the most toxic elements on Earth. Arsenic is a metalloid, while thallium is a post-transition metal. Both elements are known for their high toxicity to mammals and plants. Arsenic and thallium can mimic essential elements in biological systems, leading to severe disruptions in metabolic processes .

Synthetic Routes and Reaction Conditions:

Arsenic: Arsenic can be obtained from its ores, such as arsenopyrite, by roasting in the presence of oxygen. This process converts arsenic sulfide to arsenic trioxide, which can then be reduced to elemental arsenic using carbon.

Thallium: Thallium is typically extracted from its ores, such as crookesite and lorandite, through a series of steps involving crushing, grinding, and flotation. .

Industrial Production Methods:

Arsenic: Industrial production of arsenic involves the reduction of arsenic trioxide with carbon in a high-temperature furnace.

Types of Reactions:

Oxidation: Both arsenic and thallium undergo oxidation reactions. Arsenic can form arsenic trioxide and arsenic pentoxide, while thallium can form thallium(I) oxide and thallium(III) oxide.

Reduction: Arsenic can be reduced to its elemental form using carbon, while thallium can be reduced using zinc.

Substitution: Arsenic and thallium can participate in substitution reactions, where they replace other elements in compounds

Common Reagents and Conditions:

Oxidation: Oxygen or strong oxidizing agents such as potassium permanganate.

Reduction: Carbon for arsenic and zinc for thallium.

Substitution: Various halides and other reactive compounds

Major Products:

Arsenic: Arsenic trioxide, arsenic pentoxide, and elemental arsenic.

Thallium: Thallium(I) oxide, thallium(III) oxide, and metallic thallium

Chemistry:

- Arsenic compounds are used in the synthesis of organoarsenic compounds and as doping agents in semiconductors.

- Thallium compounds are used in the production of special glasses and as catalysts in organic synthesis .

Biology:

- Arsenic trioxide is used in the treatment of acute promyelocytic leukemia.

- Thallium isotopes are used in medical imaging to detect heart diseases .

Medicine:

- Arsenic trioxide is a chemotherapeutic agent for certain types of cancer.

- Thallium compounds have been used historically in the treatment of various diseases, although their use is limited due to toxicity .

Industry:

- Arsenic is used in the production of pesticides, herbicides, and insecticides.

- Thallium is used in the manufacture of low-melting-point glasses and electronic devices .

Arsenic:

- Arsenic exerts its effects by interfering with cellular respiration and enzyme function. It can inhibit the production of adenosine triphosphate (ATP) by disrupting the electron transport chain and glycolysis .

Thallium:

- Thallium mimics potassium ions and interferes with potassium-dependent processes in cells. It can disrupt the function of ribosomes and inhibit protein synthesis .

Comparaison Avec Des Composés Similaires

Arsenic: Similar compounds include antimony and bismuth, which also belong to the same group in the periodic table and share similar chemical properties.

Thallium: Similar compounds include lead and mercury, which are also heavy metals with high toxicity

Uniqueness:

- Arsenic is unique in its ability to form a wide range of organoarsenic compounds and its use in cancer treatment.

- Thallium is unique in its use in medical imaging and its ability to mimic potassium ions .

Propriétés

IUPAC Name |

thallanylidynearsane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As.Tl | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAVADUIRPWBCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As]#[Tl] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsTl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313229 | |

| Record name | Thallium arsenide (TlAs) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.305 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12006-09-6 | |

| Record name | Thallium arsenide (TlAs) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium arsenide (TlAs) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium arsenide (TlAs) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium arsenide (TlAs) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.